3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of both fluorobenzyl and methylphenyl groups in the molecule enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorobenzyl and methylphenyl groups.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Scientific Research Applications
3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its unique structural features and biological activities.
Biological Research: The compound is used in biological research to study its effects on various cellular processes.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidine ring structure but lacks the fluorobenzyl and methylphenyl groups.
Pyrrolizines: These compounds have a similar ring structure but with different substituents.
Prolinol: This compound is a derivative of pyrrolidine and has different pharmacological properties.
The unique combination of fluorobenzyl and methylphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct biological activities and research applications.
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17FN2O2/c1-12-6-8-14(9-7-12)21-17(22)10-16(18(21)23)20-11-13-4-2-3-5-15(13)19/h2-9,16,20H,10-11H2,1H3 |
InChI Key |
CNEHDRGYFFVDSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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